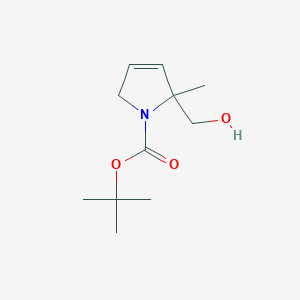

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,13H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJICUPQZQXLMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is a pyrrole derivative characterized by a hydroxymethyl group and a tert-butyl ester. The compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with tert-butyl chloroformate under basic conditions, often utilizing triethylamine as a catalyst. The synthesis process can be optimized for yield and purity using continuous flow reactors in industrial settings .

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells .

The biological activity of this compound is believed to involve several molecular interactions:

- Nucleophilic Addition : The hydroxymethyl group can participate in nucleophilic addition reactions with electrophilic centers in biological macromolecules.

- Hydrophobic Interactions : The bulky tert-butyl group contributes to hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, potentially enhancing the compound's bioavailability and efficacy .

4.1 Study on Antimicrobial Activity

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for many conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This data suggests that the compound could be a promising candidate for further development as an antimicrobial agent.

4.2 Study on Anticancer Properties

Another study focused on the effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated significant reductions in cell viability after treatment with varying concentrations of the compound over 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings highlight the potential of this compound as an anticancer agent.

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows for diverse interactions within biological systems, making it a valuable candidate for future drug development efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.